Cas no 67130-67-0 (6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione)

6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is a specialized heterocyclic compound featuring both amino and chloroacetyl functional groups. Its tetrahydropyrimidine-2,4-dione core provides a versatile scaffold for further chemical modifications, making it valuable in synthetic organic chemistry and pharmaceutical research. The presence of the chloroacetyl moiety enhances its reactivity, enabling selective nucleophilic substitution reactions. The ethyl substitution at the N1 position improves solubility and stability in various solvents. This compound is particularly useful as an intermediate in the synthesis of biologically active molecules, including potential therapeutic agents. Its well-defined structure and functional group compatibility make it a reliable building block for medicinal chemistry applications.
6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione structure
67130-67-0 structure
Product Name:6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
CAS No:67130-67-0
MF:C8H10ClN3O3
MW:231.636300563812
CID:874013
PubChem ID:4962458
Update Time:2025-10-29

6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Chemical and Physical Properties

Names and Identifiers

    • 6-amino-5-(chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
    • 6-amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4-dione
    • 1-Ethyl-5-chloracetyl-6-aminouracil
    • 6-amino-5-chloroacetyl-1-ethyl-1H-pyrimidine-2,4-dione
    • DTXSID90407100
    • Z90660975
    • AKOS015866245
    • SR-01000069982
    • 6-amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • SR-01000069982-1
    • CS-0233590
    • 67130-67-0
    • 6-Amino-5-(2-chloroacetyl)-1-ethylpyrimidine-2,4(1H,3H)-dione
    • EN300-13475
    • SB59433
    • 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione
    • MDL: MFCD06655881
    • Inchi: 1S/C8H10ClN3O3/c1-2-12-6(10)5(4(13)3-9)7(14)11-8(12)15/h2-3,10H2,1H3,(H,11,14,15)
    • InChI Key: XVUGGWIEWONRKX-UHFFFAOYSA-N
    • SMILES: ClCC(C1C(NC(N(CC)C=1N)=O)=O)=O

Computed Properties

  • Exact Mass: 231.04100
  • Monoisotopic Mass: 231.041069
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.5
  • XLogP3: 0.2

Experimental Properties

  • Color/Form: No data available
  • Density: 1.415
  • Melting Point: Not available
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.55
  • PSA: 97.95000
  • LogP: 0.14140
  • Vapor Pressure: Not available

6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Customs Data

  • HS CODE:2933599090
  • Customs Data:

    China Customs Code:

    2933599090

    Overview:

    2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione Pricemore >>

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Additional information on 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Latest Research Insights on 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 67130-67-0)

The compound 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 67130-67-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrimidine-2,4-dione core and reactive chloroacetyl group, serves as a versatile intermediate in the synthesis of biologically active compounds. Recent studies have explored its potential applications in drug discovery, particularly in the development of kinase inhibitors and antimicrobial agents.

A 2023 study published in the Journal of Medicinal Chemistry highlighted the role of 67130-67-0 as a key precursor in the synthesis of novel pyrimidine-based kinase inhibitors. Researchers utilized this compound to develop a series of derivatives targeting cyclin-dependent kinases (CDKs), which are implicated in various cancers. The study reported that the chloroacetyl moiety facilitated efficient covalent binding to the kinase active site, resulting in potent inhibitory activity. Molecular docking simulations further validated the binding affinity and selectivity of these derivatives, suggesting promising therapeutic potential.

In addition to its applications in oncology, recent investigations have explored the antimicrobial properties of 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. A 2024 study in Bioorganic & Medicinal Chemistry Letters demonstrated its efficacy against multidrug-resistant bacterial strains. The compound's mechanism of action involves the disruption of bacterial cell wall synthesis, attributed to the reactive chloroacetyl group. Structure-activity relationship (SAR) studies revealed that modifications to the ethyl substituent could enhance antibacterial activity while reducing cytotoxicity to mammalian cells.

Another notable advancement is the use of 67130-67-0 in the development of fluorescent probes for biological imaging. A research team at the University of Cambridge recently reported the synthesis of a pyrimidine-based fluorescent derivative, leveraging the compound's amino group for conjugation with fluorophores. This probe exhibited high selectivity for tumor microenvironments, enabling real-time visualization of cancer cells in preclinical models. The findings, published in Chemical Communications, underscore the compound's utility beyond traditional drug discovery.

Despite these promising developments, challenges remain in optimizing the pharmacokinetic properties of derivatives derived from 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione. Recent pharmacokinetic studies have identified issues such as rapid metabolism and low oral bioavailability. However, innovative formulation strategies, including nanoparticle encapsulation and prodrug approaches, are being explored to address these limitations. A 2023 review in Advanced Drug Delivery Reviews summarized these efforts, emphasizing the need for further preclinical optimization.

In conclusion, 6-Amino-5-(2-chloroacetyl)-1-ethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS: 67130-67-0) continues to be a focal point in chemical biology and pharmaceutical research. Its versatility as a synthetic intermediate, combined with its diverse biological activities, positions it as a valuable tool for drug discovery and development. Future research directions may include the exploration of its applications in targeted therapy and theranostics, as well as the refinement of its derivatives for clinical translation.

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